Hexane-1-sulfonate

Description

Context and Significance in Contemporary Chemical Science

Hexane-1-sulfonate, most commonly utilized in its sodium salt form (sodium this compound), is an organosulfur compound that has carved a significant niche in modern chemical science. ontosight.ailookchem.com It is classified as an anionic surfactant, but its primary and most impactful role in academic and industrial research is as an ion-pairing reagent. ontosight.aifishersci.fidawnscientific.com The significance of this compound stems from its ability to facilitate the analysis of a wide array of compounds that are otherwise difficult to separate and quantify. ontosight.aidawnscientific.com

In analytical chemistry, particularly in liquid chromatography, the separation of highly polar, ionic, or zwitterionic molecules on conventional nonpolar stationary phases presents a considerable challenge. This compound addresses this by forming a neutral ion pair with charged analyte molecules. sigmaaldrich.com This interaction effectively masks the charge of the analyte, increasing its hydrophobicity and allowing it to be retained and resolved on standard reversed-phase columns. This capability is crucial for the purity testing and quantification of pharmaceuticals, the analysis of biomolecules, and the monitoring of metabolites. fishersci.fifishersci.atmpbio.com Beyond its pivotal role in analytics, this compound also finds applications as a catalyst or base in specific organic coupling reactions, contributing to the synthesis of complex organic molecules. lookchem.comfishersci.at

Overview of Primary Research Domains and Contributions

The contributions of this compound to academic research are concentrated in several key domains, primarily revolving around its utility in separation science.

Analytical Chemistry: The most prominent application of this compound is as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). ontosight.ailookchem.comsigmaaldrich.com Researchers utilize it as a component of the mobile phase to improve the retention, resolution, and peak shape of ionic analytes. dawnscientific.com This technique, known as ion-pair chromatography, has become indispensable for numerous analytical challenges. Specific research applications include:

The simultaneous determination of water-soluble vitamins and preservatives in complex mixtures. sigmaaldrich.comsigmaaldrich.com

The analysis of pharmaceutical formulations, such as the simultaneous quantification of sitagliptin (B1680988) phosphate (B84403) monohydrate and metformin (B114582) hydrochloride. sigmaaldrich.comsigmaaldrich.com

Its use in capillary electrophoresis, another technique for separating ionic species with high resolution. lookchem.comdawnscientific.com

Biochemical and Pharmaceutical Analysis: This field heavily relies on the analytical power of ion-pair chromatography using this compound. It is instrumental in the separation and analysis of biologically significant molecules. ontosight.ai Research findings demonstrate its successful application in:

The separation and analysis of peptides and proteins, which often carry multiple charges. dawnscientific.comchembk.com

The quantification of drug metabolites and small organic compounds in biological matrices. fishersci.fifishersci.atmpbio.com

The chromatographic analysis of specific proteins like Cystatin C, where it is used in conjunction with other reagents to achieve efficient separation from other components. omicsonline.org

Organic Synthesis: While less common than its analytical applications, this compound serves as a useful reagent in synthetic organic chemistry. It has been employed as an efficient catalyst for the preparation of alpha-aminophosphonates through the coupling of an aldehyde or ketone, an amine, and triethyl phosphate. fishersci.at It has also been reported to act as a base in certain Suzuki coupling reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of many organic compounds. lookchem.com

Surfactant and Colloid Science: As an alkylsulfonate, this compound possesses surfactant properties. However, due to its relatively short alkyl chain and low molecular weight, it is noted that it does not readily form micelles in solution, and therefore does not have a critical micelle concentration (CMC) value under typical conditions. fishersci.fi This characteristic distinguishes it from longer-chain surfactants and makes it particularly suitable for its role as a mobile phase additive where micelle formation would be undesirable.

Physicochemical Properties of Sodium this compound

| Property | Value | References |

| CAS Number | 2832-45-3 | lookchem.comfishersci.fimpbio.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₃NaO₃S | fishersci.fisigmaaldrich.comchembk.comthermofisher.com |

| Molecular Weight | 188.22 g/mol | lookchem.comfishersci.fisigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline solid/powder/flakes | ontosight.ailookchem.comfishersci.fidawnscientific.com |

| Solubility | Soluble in water, ethanol (B145695), and methanol (B129727) | lookchem.comfishersci.fichembk.com |

| Melting Point | >300 °C (literature) | lookchem.comchembk.com |

| pH | 5.5 - 7.5 (100 g/L in H₂O at 20 °C) | sigmaaldrich.commerckmillipore.com |

| InChI Key | QWSZRRAAFHGKCH-UHFFFAOYSA-M | fishersci.fisigmaaldrich.comthermofisher.comthermofisher.com |

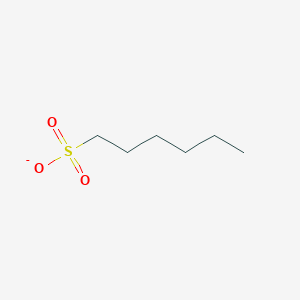

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13O3S- |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

hexane-1-sulfonate |

InChI |

InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9)/p-1 |

Clé InChI |

FYAQQULBLMNGAH-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCS(=O)(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for Hexane 1 Sulfonate

Reaction Pathways and Synthetic Strategies

The primary routes to synthesize hexane-1-sulfonate and related sulfonic acids involve the formation of a carbon-sulfur bond, typically through the reaction of a sulfur-based nucleophile with an alkyl electrophile or the addition of a sulfur-containing radical to an alkene.

A common and direct method for preparing alkyl sulfonates is the alkylation of a sulfite (B76179) salt, a variant of the Strecker synthesis. dtic.milwikipedia.org For this compound, this typically involves the reaction of sodium sulfite (Na₂SO₃) with a 1-halohexane, such as 1-bromohexane (B126081). wikipedia.orggoogle.comlscollege.ac.in The sulfite anion acts as a nucleophile, displacing the halide to form the sodium salt of hexane-1-sulfonic acid. wikipedia.org

This nucleophilic substitution reaction can be effectively carried out in a mixed solvent system, such as ethanol (B145695) and water, often under reflux conditions to drive the reaction to completion. thieme-connect.de A patent describes a method where 1-bromohexane is heated with sodium sulfite at high temperatures (190–210 °C) to produce sodium this compound. google.com The choice of the leaving group on the hexane (B92381) chain (e.g., bromide, iodide, or sulfonate esters like tosylates) and reaction conditions (temperature, solvent) are critical parameters that influence the reaction rate and yield. thieme-connect.deacsgcipr.org

Table 1: Comparison of Alkylation Reaction Parameters for Sulfonate Synthesis

| Alkylating Agent | Nucleophile | Catalyst/Solvent System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Bromohexane | Sodium Sulfite | Ethanol/Water | Reflux | Sodium this compound | google.comthieme-connect.de |

| Alkyl Halides | Sodium Sulfite | Not specified | Not specified | Alkyl Sulfonic Acid Salts | dtic.mil |

| Allyl Bromide | Sodium Sulfite | 95% Ethanol/Water | Boiling/Reflux | Sodium Prop-2-ene-1-sulfonate | thieme-connect.de |

An alternative strategy for the synthesis of alkanesulfonic acids involves the free-radical addition of bisulfite to a terminal alkene. wikipedia.org For the synthesis of this compound, this would involve the reaction of 1-hexene (B165129) with sodium bisulfite (NaHSO₃). cpchem.com This reaction proceeds via an anti-Markovnikov addition, ensuring the sulfonate group attaches to the terminal carbon. cpchem.com

The initiation of this radical chain reaction can be achieved using various methods, including peroxides, diazo compounds, ultraviolet (UV) light, or other free-radical initiators. cpchem.comgoogle.com For instance, the reaction between dodecene and NaHSO₃ using azodiisobutyronitrile as a catalyst has been shown to produce sodium secondary alkyl sulfonate with a yield of over 95% within two hours. informahealthcare.comnicl.it This approach avoids the use of potentially harmful reagents like sulfur dioxide (SO₂) and chlorine (Cl₂), which are common in other sulfonation methods like sulfochlorination and sulfoxidation. informahealthcare.comnicl.it

Photoinitiated radical additions are also a viable pathway. mdpi.com In these systems, a photoinitiator absorbs light and generates radicals that can initiate the addition of bisulfite to the alkene. acs.org

Alkylation-based Preparations

Advanced Purification and Characterization for High Purity Applications

For applications such as ion-pair chromatography, this compound must be of high purity, free from halides and sulfates. lobachemie.com Purification often involves recrystallization from a suitable solvent, such as aqueous ethanol. The crude product from the synthesis is dissolved in a hot solvent mixture and allowed to cool, whereupon the purified sodium this compound crystallizes out, leaving impurities in the mother liquor. thieme-connect.de Another patented method involves low-temperature quick freezing of the reactant mixture followed by centrifugation to isolate the product. google.com For commercial preparations for HPLC, products are often sold as specially purified crystalline solids or ready-to-use concentrated solutions. lobachemie.comsigmaaldrich.com

Characterization of the final product is crucial to confirm its structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the alkyl chain and the position of the sulfonate group. informahealthcare.comtandfonline.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and confirm the identity of the sulfonate. informahealthcare.comtandfonline.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands for the sulfonate group (–SO₃) and the alkyl C-H bonds. informahealthcare.comresearchgate.net

Elemental Analysis : This technique provides the percentage composition of elements (C, H, S, Na), which can be compared against the theoretical values for the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC analysis can indicate the purity of the final compound. tandfonline.com For HPLC-grade reagents, UV transmittance is a key specification. sigmaaldrich.com

Table 2: Spectroscopic and Physical Data for Alkyl Sulfonates

| Analysis Method | Compound | Observed Data/Properties | Reference |

|---|---|---|---|

| ¹H NMR | Secondary Alkyl Sodium Sulfonate | δ (ppm): 0.82 (m, 6H, –CH₃), 1.15 (m, 16H, –CH₂), 1.51 (t, 2H, –CH₂), 3.58 (m, 1H, –CH) | informahealthcare.com |

| ¹³C NMR | Secondary Alkyl Sodium Sulfonate | δ (ppm): 13.01, 13.05, 21.62, 25.09, 28.68, 29.86, 58.64 | informahealthcare.com |

| FT-IR | Secondary Alkyl Sodium Sulfonate | Confirms presence of C–H, –CH₂, –CH₃, and –SO₃ groups | informahealthcare.com |

| pH | Hexane-1-sulfonic acid sodium salt | 5.5-7.5 (100 g/L in H₂O at 20 °C) | sigmaaldrich.commerckmillipore.com |

| Purity Assay | Hexane-1-sulfonic acid sodium salt | ≥99% (acidimetric) | sigmaaldrich.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of this compound is no exception. Green chemistry principles focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. fzgxjckxxb.com

Phase-Transfer Catalysis (PTC) offers a greener alternative for alkylation reactions. acsgcipr.orgfzgxjckxxb.com PTC facilitates the reaction between reagents in immiscible phases (e.g., an aqueous solution of sodium sulfite and an organic phase of 1-bromohexane). operachem.comijirset.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the sulfite anion into the organic phase to react with the alkyl halide. acsgcipr.orgoperachem.com This method can increase reaction rates, allow for milder conditions, and often permits the use of water instead of hazardous organic solvents, or even solvent-free conditions. acsgcipr.orgfzgxjckxxb.com

Solvent-free synthesis is another key green chemistry strategy. tandfonline.comajol.info Reactions are conducted by mixing the neat reactants, sometimes with a solid catalyst. For example, various sulfonic acids have been used as catalysts in solvent-free reactions for synthesizing other organic compounds. tandfonline.comorganic-chemistry.orgjchemrev.com Applying this principle, the reaction between 1-halohexane and sodium sulfite could potentially be performed without a solvent, reducing waste and simplifying purification.

Electrochemical synthesis represents an emerging green approach. nih.govresearchgate.net This method uses electricity as a "reagent" to drive reactions, avoiding the need for chemical oxidants or reductants. researchgate.net While direct electrochemical synthesis of this compound is not widely documented, related methods for preparing alkyl arylsulfonates have been developed, suggesting potential applicability. nih.govresearchgate.net Such methods are inherently safe and align with modern green chemistry principles. researchgate.net

Advanced Chromatographic Applications and Methodologies

Ion-Pair Chromatography (IPC) Utilizing Hexane-1-sulfonate

Ion-Pair Chromatography (IPC) is a powerful technique within high-performance liquid chromatography (HPLC) used for the separation of charged and hydrophilic analytes on reversed-phase columns. technologynetworks.comrsc.org this compound, an anionic alkyl sulfonate, serves as a key ion-pairing reagent, particularly for the analysis of basic and cationic compounds. obrnutafaza.hrnih.gov The technique involves adding the ion-pairing reagent to the mobile phase to interact with analyte ions, forming neutral, hydrophobic ion pairs that can be retained and separated on a nonpolar stationary phase, such as a C18 column. technologynetworks.cominter-chem.pl

The retention mechanism in ion-pair chromatography, particularly with reagents like this compound, is generally explained by two primary models: the ion-pair formation model in the mobile phase and the dynamic ion-exchange model on the stationary phase. diva-portal.orgthermofisher.com

In one proposed mechanism, the this compound anion interacts with a positively charged (cationic) analyte in the aqueous mobile phase. This interaction is primarily electrostatic, occurring between the negatively charged sulfonate group (-SO₃⁻) of the reagent and a positive charge on the analyte molecule. guidechem.com The resulting complex is an electrically neutral ion pair. technologynetworks.com

This newly formed ion pair possesses significantly increased hydrophobicity compared to the original charged analyte. The hydrophobic character is contributed by the hexyl alkyl chain of the this compound and the organic structure of the analyte. inter-chem.plthermofisher.com This neutral, non-polar moiety can then partition onto the hydrophobic reversed-phase stationary phase (e.g., C8 or C18) and be retained. technologynetworks.com The separation of different analytes is then achieved based on the varying hydrophobicity and formation constants of their respective ion pairs. google.com Elution is typically controlled by adjusting the strength of the mobile phase, for instance, by increasing the concentration of an organic modifier. technologynetworks.com

An alternative and often predominant mechanism for alkyl sulfonates like this compound is the dynamic ion-exchange model. thermofisher.comshimadzu.eu In this model, the ion-pairing reagent first modifies the stationary phase. The hydrophobic hexyl tail of the this compound molecule adsorbs onto the nonpolar surface of the reversed-phase packing material. thermofisher.com

This adsorption process creates a dynamically formed, negatively charged surface on the stationary phase, with the sulfonate groups oriented towards the mobile phase. thermofisher.com This effectively transforms the neutral reversed-phase column into a form of "pseudo" or dynamic ion-exchanger. shimadzu.eu Positively charged analyte molecules in the mobile phase are then retained on this modified surface through electrostatic attraction and can be separated via an ion-exchange process. shimadzu.eu The term "dynamic" signifies that the modified surface is in equilibrium with the ion-pairing reagent concentration in the mobile phase. thermofisher.com

To achieve effective and reproducible separations using this compound in IPC, several chromatographic parameters must be carefully optimized. The composition of the mobile phase and the concentration of the ion-pairing reagent are critical factors that directly influence analyte retention and selectivity.

The mobile phase in IPC typically consists of an aqueous buffer, an organic modifier, and the ion-pairing reagent. thermofisher.com

Organic Modifier : Organic solvents such as acetonitrile (B52724) and methanol (B129727) are added to the mobile phase to control the retention of analytes. technologynetworks.comrsc.org These modifiers influence separation in two main ways: by decreasing the polarity of the mobile phase and by competing with the ion-pairing reagent for adsorption sites on the stationary phase. thermofisher.com Increasing the concentration of the organic modifier generally reduces the retention time of the analytes. shimadzu.ch The choice and concentration of the organic modifier must be optimized for the specific analytes in the sample. technologynetworks.com

Buffer Systems : The pH of the mobile phase, controlled by a buffer system (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers), is a crucial parameter. technologynetworks.comjournalagent.com The pH must be maintained at a level that ensures the consistent ionization of both the analyte and the ion-pairing reagent. technologynetworks.com For this compound to be effective in pairing with basic analytes, the pH should be low enough to ensure the analytes are in their protonated, cationic form. journalagent.com Studies have shown that the type of buffer can also impact separation; for example, when using this compound for catecholamine analysis, increasing ammonium acetate concentration significantly reduced retention, whereas changes in phosphate buffer concentration had a different effect. journalagent.com

The following table summarizes the observed effects of mobile phase components on the capacity factor (k), a measure of retention, for catecholamines using Hexane-1-sulfonic acid (HSA) as the ion-pairing reagent.

| Parameter Change | Analyte | Observed Effect on Retention (k value) | Reference |

| Increasing pH of Phosphate Buffer (with 8.5 mmol/l HSA) | Noradrenaline, Adrenaline, Dopamine | Decrease | journalagent.com |

| Increasing Ammonium Acetate Concentration (with HSA) | Noradrenaline, Adrenaline, Dopamine | Significant Decrease | journalagent.com |

| Increasing pH of Ammonium Acetate Buffer (with HSA) | Noradrenaline, Adrenaline, Dopamine | Increase | journalagent.com |

The concentration of this compound in the mobile phase is a critical factor directly influencing analyte retention. technologynetworks.com

Generally, increasing the concentration of the ion-pairing reagent leads to greater coverage of the stationary phase, which in turn increases the retention of oppositely charged analytes. shimadzu.eujournalagent.com However, this relationship is not infinite. There is an optimal concentration range, typically between 0.5 to 20 mM. technologynetworks.com If the concentration becomes too high, the reagent molecules can form micelles in the mobile phase. shimadzu.eu This creates a secondary hydrophobic phase within the mobile phase, which can compete with the stationary phase for the analyte, leading to a decrease in retention. shimadzu.eu Therefore, optimizing the concentration is essential for achieving the desired separation and avoiding issues with reproducibility. technologynetworks.comobrnutafaza.hr For instance, in the separation of catecholamines, increasing the concentration of Hexane-1-sulfonic acid (HSA) was shown to increase the capacity factors of all analytes within a certain range. journalagent.com

The table below illustrates the effect of increasing ion-pairing reagent concentration on the retention of catecholamines.

| Ion-Pairing Reagent | Analyte | Effect of Increasing Concentration on Retention (k value) | Reference |

| Hexane-1-sulfonic acid sodium salt (HSA) | Noradrenaline | Increase | journalagent.com |

| Hexane-1-sulfonic acid sodium salt (HSA) | Adrenaline | Increase | journalagent.com |

| Hexane-1-sulfonic acid sodium salt (HSA) | Dopamine | Increase | journalagent.com |

Chromatographic Parameter Optimization for Enhanced Separations

Column Chemistry and Stationary Phase Interactions

In ion-pair chromatography (IPC), this compound functions as a crucial mobile phase additive that dynamically modifies the stationary phase to enable the separation of ionic compounds. The underlying mechanism involves specific interactions between the ion-pairing agent, the stationary phase, and the analyte.

Typically, in reversed-phase high-performance liquid chromatography (HPLC), a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used. chromatographyonline.com When this compound is introduced into the mobile phase, its nonpolar hexyl tail adsorbs onto the hydrophobic stationary phase. chromatographyonline.com This leaves the negatively charged sulfonate head group oriented towards the polar mobile phase, effectively creating an in-situ ion-exchange surface. chromatographyonline.com

This dynamic coating of the stationary phase allows for the retention of positively charged (cationic) analytes through electrostatic attraction. chromatographyonline.com The retention strength can be modulated by adjusting the concentration of this compound in the mobile phase. An increase in its concentration leads to a greater surface coverage on the stationary phase, resulting in increased retention times for cationic analytes. Conversely, neutral compounds may experience a decrease in retention as the ion-pairing agent occupies some of the hydrophobic surface of the stationary phase. chromatographyonline.com

The choice of organic modifier in the mobile phase is also critical. Methanol is often preferred over acetonitrile when using hexane (B92381) sulfonate, as the latter has lower solubility for this ion-pairing reagent. chromatographyonline.com For the analysis of complex biomolecules like proteins, this compound is often used in conjunction with other reagents like trifluoroacetic acid (TFA). omicsonline.org In the analysis of the protein Cystatin C, TFA helps to sharpen peaks, while this compound binds to the stationary phase, preventing undesirable interactions between the hydrophobic regions of the protein and the column packing material, which could otherwise lead to peak distortion. omicsonline.org

| Parameter | Role/Interaction in Column Chemistry | Reference |

| This compound | Adsorbs via its nonpolar tail to the reversed-phase column (e.g., C8, C18). | chromatographyonline.com |

| Sulfonate Group (-SO₃⁻) | Extends into the mobile phase, creating a negative surface charge. | chromatographyonline.com |

| Positively Charged Analyte | Retained on the column through electrostatic attraction to the sulfonate group. | chromatographyonline.com |

| Mobile Phase Concentration | Higher concentration of this compound increases retention of cationic analytes. | chromatographyonline.com |

| Co-reagents (e.g., TFA) | Used to improve peak shape and minimize secondary interactions with the stationary phase. | omicsonline.org |

Diverse Analytical Separations Enabled by this compound IPC

This compound is a versatile ion-pairing agent that facilitates the analysis of a wide array of compounds across various sample types. Its ability to enhance retention and improve separation of ionic molecules makes it invaluable in numerous chromatographic applications. sigmaaldrich.com

The analysis of peptides and proteins by reversed-phase HPLC can be challenging due to their complex structures and multiple charge states. This compound is widely applied in both HPLC and capillary electrophoresis to improve the separation of these biomolecules. dawnscientific.comhimedialabs.com

In the analysis of proteins such as Cystatin C, which has a high isoelectric point (pI 9.2) and is positively charged at physiological pH, ion-pair chromatography with this compound is highly effective. omicsonline.org A method utilizing a C8 column with a mobile phase containing both 0.01 M this compound and 0.05% trifluoroacetic acid (TFA) demonstrates the necessity of this dual-reagent approach. omicsonline.org The presence of the alkyl sulfonate reagent is critical; without it, the protein peak becomes distorted. omicsonline.org The this compound interacts with the stationary phase, while TFA acts as an ion-pairing agent in the mobile phase, collectively leading to sharp, well-resolved peaks and enabling accurate quantification. omicsonline.org

Ion-pair chromatography (IPC) is a prominent technique for the analysis of samples containing ionic or ionizable compounds using reversed-phase HPLC. fujifilm.com this compound serves as a counter-ion in the mobile phase, forming a neutral ion-pair with the charged analyte. fujifilm.com This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for separation that would be difficult to achieve otherwise. sigmaaldrich.comfujifilm.com The technique is suitable for the analysis of basic compounds, which are protonated and positively charged in acidic mobile phases.

The ability to simultaneously quantify multiple components in a single analytical run is crucial for efficiency in quality control and research. This compound has proven effective in methods developed for complex mixtures found in pharmaceutical and biochemical samples.

Research has demonstrated a stability-indicating HPLC method for the concurrent determination of various water-soluble vitamins and preservatives. sigmaaldrich.com Another application is in a reverse-phase UPLC method for the simultaneous analysis of Sitagliptin (B1680988) phosphate monohydrate and Metformin (B114582) hydrochloride in pharmaceutical tablets. sigmaaldrich.com

A notable example is the development of an HPLC method for the simultaneous analysis of ten water-soluble vitamins in fish feed additives. researchgate.net This method uses a mobile phase containing 0.01 M sodium 1-hexane sulfonate to achieve separation on a C18 column within 25 minutes, showcasing its utility in complex matrices. researchgate.net

| Application Area | Analytes | Matrix | Chromatographic Details | Reference |

| Pharmaceutical | Sitagliptin phosphate monohydrate, Metformin hydrochloride | Dosage Forms | Reverse-Phase UPLC | sigmaaldrich.com |

| Pharmaceutical / Nutraceutical | Water-soluble vitamins, Preservatives | Not Specified | HPLC | sigmaaldrich.com |

| Biochemical / Animal Feed | 10 Water-soluble vitamins (B1, B2, B5, B6, B7, B9, B12, etc.) | Fish Feed Additives | Isocratic HPLC with 0.01 M sodium 1-hexane sulfonate | researchgate.net |

This compound is not only used as a mobile phase additive but also as a reagent to enhance the efficiency of solid-phase extraction (SPE) of natural products, particularly alkaloids. sigmaaldrich.com Alkaloids are often positively charged, making them suitable candidates for ion-pairing techniques.

In one method, a micro matrix solid-phase dispersion technique was developed for the extraction of quaternary alkaloids from the medicinal plant Phellodendri chinensis cortex. The formation of a neutral ion pair between the positively charged alkaloids and this compound was beneficial for the selective extraction of these polar compounds. The optimal elution was achieved using a solution of 150 mM sodium hexane sulfonate in a methanol/water mixture at pH 4.5.

Another study developed an SPE method for the quantitation of 12 ergot alkaloids in food matrices like rye flour and wheat germ oil. nih.gov The use of a sodium hexanesulfonate solution to elute the alkaloids from the SPE column was found to prevent epimerization, a crucial factor for accurate determination of their natural distribution. nih.gov This method achieved high recoveries ranging from 71% to 120%. nih.gov

This compound is itself an anionic surfactant. dawnscientific.com Its chemical nature allows it to be used in the analysis and characterization of surfactant mixtures. Surfactants are challenging to analyze due to their tendency to self-assemble and their diverse chemical structures (anionic, cationic, nonionic). sielc.com

An HPLC method has been developed for the separation of mixtures containing hydrophobic, cationic, nonionic, and anionic surfactants on a single mixed-mode column. sielc.com This method allows for the separation and analysis of compounds like this compound alongside other surfactants, such as sodium laureth sulfate (B86663) (anionic), cetyltrimethylammonium bromide (cationic), and polysorbates (nonionic). sielc.com The separation is achieved using a mobile phase of water, acetonitrile, and ammonium formate (B1220265), with detection by an evaporative light scattering detector (ELSD). sielc.com This demonstrates the capability to resolve complex surfactant formulations, which is essential for quality control in industries producing detergents, emulsifiers, and foaming agents. sielc.com

Extraction and Analysis of Natural Products (e.g., Alkaloids)

Applications in Capillary Electrophoresis

This compound is utilized in high-performance capillary electrophoresis (CE) primarily for the analysis of peptides and other charged molecules. knauer.nettechnologynetworks.comomicsonline.org In this context, it functions as an ion-pairing reagent added to the background electrolyte (BGE). The formation of ion pairs between the negatively charged sulfonate group and positively charged analytes neutralizes the analyte's charge, allowing for its separation based on hydrophobicity in micellar electrokinetic chromatography (MEKC), a mode of CE.

In one notable application, this compound was employed as a component of a mixed pseudostationary phase, along with a cationic polymer, for the electrokinetic chromatography separation of aromatic carboxylic acids, sulfonates, and opiates. The study highlighted that the addition of this compound to the electrolyte resulted in improved peak shapes, leading to increased plate numbers and better resolution. The system demonstrated high robustness, with mobilities varying by less than 2% over several days and when using different capillaries.

Another study investigated the use of hexane sulfonic acid as a buffer modifier in the CE separation of cereal proteins, demonstrating its role in optimizing complex biological separations.

| Analyte(s) | Role of this compound | Key Findings | Reference |

|---|---|---|---|

| Peptides | Ion-pairing reagent | Aids in the separation of biomolecules based on size and charge, providing accurate and efficient results. omicsonline.org | knauer.nettechnologynetworks.comomicsonline.org |

| Aromatic carboxylic acids, sulfonates, and opiates | Mixed pseudostationary phase component | Improved peak shapes, increased plate numbers, and better resolution. The system was found to be very robust. | |

| Cereal proteins (gliadins) | Buffer modifier | Tested as a buffer additive to optimize the resolution and reproducibility of cereal prolamin separations. |

Integration with Gel Permeation Techniques

Several technical and commercial sources state that this compound is used in gel permeation technology, also known as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). knauer.nettechnologynetworks.comitwreagents.com GPC separates molecules based on their hydrodynamic volume, or size, in solution. slideshare.netshimadzu.com.sg Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later.

While the use of this compound in GPC is mentioned, detailed research findings and specific mechanisms of its integration are not extensively documented in publicly available scientific literature. In principle, as an ion-pairing reagent, it could be used to suppress unwanted ionic interactions between analytes and the GPC stationary phase, which can sometimes occur and interfere with a purely size-based separation. By forming a neutral ion pair with a charged analyte, it would prevent the analyte from being retained by ionic attraction to the column packing material, ensuring that separation proceeds primarily by the size-exclusion mechanism. However, specific application notes or peer-reviewed studies detailing this integration were not identified in the conducted research.

Compatibility and Optimization with Advanced Detection Systems

The effectiveness of this compound in chromatographic methods is highly dependent on its compatibility with the detection system employed. Optimization is often required to ensure sensitivity and a stable baseline.

Mass Spectrometry (MS)

The use of this compound as an ion-pairing reagent presents challenges for mass spectrometry detection because it is a non-volatile salt. Non-volatile additives can contaminate the ion source and suppress the analyte signal. For methods employing MS detection, it is crucial to replace common non-volatile buffers, such as phosphate buffers, with volatile alternatives. slideshare.net Formic acid and trifluoroacetic acid (TFA) are common volatile acids used for this purpose. omicsonline.orgslideshare.netlcms.cz

A study focused on the simultaneous determination of 80 unapproved compounds in dietary supplements utilized a mobile phase containing 0.5 mM sodium-1-hexane sulfonate in 0.1% (v/v) phosphoric acid for both HPLC-PDA and LC-MS/MS analysis. metrohm.com While the use of phosphoric acid with MS is generally avoided, this specific method highlights that application-specific optimization can sometimes yield acceptable results. However, for general practice, volatile buffers are strongly recommended. The choice of a volatile ion-pairing reagent, such as trifluoroacetic acid, is often preferred for methods requiring MS detection. lcms.cz

Evaporative Light Scattering Detection (ELSD)

The Evaporative Light Scattering Detector (ELSD) is well-suited for detecting non-volatile analytes that lack a UV chromophore, such as surfactants. slideshare.net As this compound is an anionic surfactant, it and the ion pairs it forms can be detected by ELSD. An analytical method for separating various surfactants, including this compound, utilized a mobile phase of acetonitrile and an ammonium formate buffer with ELSD detection. slideshare.net This demonstrates the compatibility of this compound with evaporative detection methods, which are advantageous for analyzing compounds without strong UV absorbance. slideshare.net

| Parameter | Condition |

|---|---|

| Column | Newcrom BH, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient Acetonitrile (40-80%), Ammonium formate buffer (20 mM, pH 3.0) |

| Flow Rate | 1.0 ml/min |

| Detection | ELSD, 50°C |

UV/Vis Spectroscopy

For methods using UV/Vis detection, the ion-pairing reagent should ideally have minimal absorbance at the detection wavelength to ensure a low baseline and high sensitivity. itwreagents.com this compound generally exhibits low UV absorption, particularly at wavelengths above 220 nm, making it suitable for many applications. itwreagents.com The purity of the reagent is critical, as impurities can significantly increase UV absorbance. High-purity grades of this compound are available specifically for HPLC applications. shimadzu.eu The table below summarizes the typical UV transmittance and absorbance characteristics of this compound solutions, which are key parameters for method development.

| Wavelength (nm) | Transmittance (%) of 0.005 M Solution | Maximum Absorbance (Amax) | Reference |

|---|---|---|---|

| 200 | ≥70% | - | chromatographyonline.com |

| 210 | - | ≤0.1 or 0.07 | chromatographyonline.comosti.gov |

| 220 | ≥90% | ≤0.04 | chromatographyonline.comosti.gov |

| 230 | - | ≤0.04 or 0.03 | chromatographyonline.comosti.gov |

| 250 | ≥98% | - | chromatographyonline.com |

Biochemical Research Applications and Intermolecular Interactions

Utility as a Reagent in Biochemical Assays

Hexane-1-sulfonate is widely employed as a reagent in various biochemical assays, primarily due to its function as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). fujifilm.comcarlroth.com This technique is fundamental for the separation and quantification of a diverse range of biologically active molecules. The amphiphilic nature of this compound, possessing both a hydrophobic hexane (B92381) tail and a hydrophilic sulfonate headgroup, allows it to interact with charged analytes, effectively neutralizing their charge and enhancing their retention on reversed-phase HPLC columns. carlroth.com

This property is particularly advantageous in the analysis of water-soluble vitamins, peptides, and various pharmaceutical compounds. sigmaaldrich.com For instance, it has been successfully used in HPLC methods for the simultaneous determination of multiple water-soluble vitamins and preservatives in various samples. sigmaaldrich.com The ability to precisely quantify these essential biomolecules is crucial in nutritional studies, quality control of food and pharmaceutical products, and in diagnosing vitamin deficiencies.

The table below summarizes representative biochemical assays where this compound is utilized.

| Assay Type | Analyte Examples | Role of this compound |

| Reversed-Phase HPLC | Water-soluble vitamins, Preservatives | Ion-pairing reagent to increase retention and improve separation. sigmaaldrich.com |

| Reversed-Phase HPLC | Peptides, Proteins | Ion-pairing reagent for enhanced resolution and analysis. dawnscientific.com |

| Ion-Pair Chromatography | Small organic compounds, Metabolites | Forms neutral ion pairs with charged analytes for separation. fishersci.fi |

| UPLC | Sitagliptin (B1680988), Metformin (B114582) | Component of the mobile phase for pharmaceutical analysis. sigmaaldrich.com |

Facilitation of Protein Purification and Stabilization

Beyond its role in chromatography, the surfactant properties of this compound can contribute to protein stabilization in solution. While specific mechanistic details for this compound are not extensively documented in isolation, surfactants, in general, can prevent protein aggregation by interacting with hydrophobic patches on the protein surface that might otherwise lead to intermolecular association and precipitation. This stabilization is crucial for maintaining the native conformation and biological activity of proteins during purification and storage.

Role in Buffer Systems for Biological Studies

This compound is a common component of buffer systems, particularly as a mobile phase modifier in chromatographic and electrophoretic techniques used for biological studies. medchemexpress.com Its primary role in these systems is to act as an ion-pairing agent, which is essential for the separation of charged biomolecules. fujifilm.com

In reversed-phase HPLC, the addition of this compound to the mobile phase allows for the analysis of a wide range of ionic compounds that would otherwise have poor retention and resolution. fujifilm.com For example, it is used as a buffer component in the ultra-performance liquid chromatography (UPLC) method for the simultaneous determination of the antidiabetic drugs sitagliptin phosphate (B84403) monohydrate and metformin hydrochloride in pharmaceutical dosage forms. sigmaaldrich.com The pH of buffer solutions containing this compound is typically maintained in the range of 5.5 to 7.5, which is compatible with many biological molecules. sigmaaldrich.com

The use of high-purity grades of this compound is critical in these applications, especially for methods employing UV detection at low wavelengths, as impurities can interfere with the analysis. fujifilm.com

Investigations of Specific Biomolecular Interactions (e.g., with nucleic acids, glycoproteins)

This compound has been utilized as a tool to investigate specific interactions between biomolecules, notably in the study of viral glycoproteins. Research on the HIV-1 glycoprotein (B1211001) 41 (gp41), which is crucial for the fusion of the virus with host cells, has employed this compound and related compounds to probe the interactions within the protein's hydrophobic pocket. chemsrc.com A study highlighted the role of amphiphilicity and negative charge in these interactions, providing insights for the design of potential HIV fusion inhibitors. chemsrc.com

While direct and extensive studies on the interaction of this compound with nucleic acids are not widely reported, the principles of its interaction with other charged macromolecules suggest potential applications. As an anionic surfactant, it could interact with the negatively charged phosphate backbone of DNA and RNA. Such interactions are known to influence the conformation and stability of nucleic acids and are an area of interest in the study of DNA condensation and gene delivery systems. However, more specific research is needed to elucidate the precise nature and consequences of this compound's interaction with nucleic acids.

Catalytic Roles and Applications in Organic Synthesis

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Sulfonic acids, including hexane-1-sulfonate derivatives, are recognized for their utility as catalysts in organic chemistry beilstein-journals.org. Their acidic nature and ability to interact with reaction components facilitate various bond-forming processes.

Sodium 1-hexanesulfonate is utilized as a base in organic coupling reactions, including the widely employed Suzuki coupling reactions thermofisher.kr. The Suzuki-Miyaura coupling reaction is a crucial method for forming carbon-carbon bonds, particularly between organoboron compounds and organohalides, in the presence of a palladium catalyst and a base mt.com. While palladium complexes are the primary catalysts, the presence of a suitable base is essential for the reaction's progression. The mild reaction conditions, broad substrate scope, and high stereoselectivity are key advantages of the Suzuki reaction in pharmaceutical, polymer, and natural product synthesis mt.com.

Mediating Condensation and Addition Reactions

This compound has demonstrated efficacy in mediating various condensation and addition reactions, often contributing to greener synthetic methodologies.

The sodium salt of 1-hexanesulfonic acid serves as an efficient catalyst for the green synthesis of alpha-aminophosphonates epa.govrgmcet.edu.in. This synthesis typically involves the three-component coupling of aldehydes or ketones, an amine, and triethyl phosphite. The reaction can be effectively carried out under ultrasound irradiation at ambient temperature and solvent-free conditions, yielding the desired products in good to excellent yields epa.govrgmcet.edu.in. The use of 1-hexanesulfonic acid sodium salt in this context offers advantages such as clean conversion, enhanced selectivity, and simplified workup procedures, making the protocol practical and economically attractive epa.govrgmcet.edu.in.

1-Hexanesulfonic acid sodium salt has been shown to promote the one-pot synthesis of amidoalkyl naphthols, particularly under microwave irradiation researchgate.netresearchgate.net. This involves a three-component condensation reaction of β-naphthol, various aldehydes, and amides or urea (B33335) researchgate.net. This method is advantageous due to its high yields, short reaction times, and ease of workup researchgate.net. The ability to perform these syntheses in a single pot under microwave irradiation exemplifies the efficiency and potential for green chemistry offered by this compound as a catalyst researchgate.net.

Catalysis in Alpha-Aminophosphonate Synthesis

Surface-Active Properties in Synthetic Methodologies

Beyond its direct catalytic roles, sodium 1-hexanesulfonate is widely recognized for its surface-active properties. It is commonly employed as a surfactant and a reversed-phase ion-pairing agent . Surfactants are compounds that reduce the surface tension between liquids or between a liquid and a solid, acting as detergents, wetting agents, emulsifiers, foaming agents, or dispersants sielc.comdiva-portal.org. In synthetic methodologies, these properties can be crucial for enhancing solubility, improving the stability of dispersions and emulsions, and facilitating reactions in biphasic systems diva-portal.orgnih.gov. As an anionic surfactant, sodium 1-hexanesulfonate possesses a negatively charged polar head group sielc.com, making it valuable in various chromatographic and separation techniques as an ion-pairing reagent, which indirectly supports and enables certain synthetic processes by improving purification or reaction conditions.

Electrochemical Studies and Applications

Electrode Surface Modification and Interfacial Phenomena

Hexane-1-sulfonate has been investigated for its direct influence on the performance of organic electrochemical transistors (OECTs). In these devices, the electrolyte composition, including the presence of ionic species like this compound, is crucial for charge injection and ionic conduction. The incorporation of this compound as an electrolyte component has been shown to contribute to high transconductance accumulation mode OECTs. fishersci.ca

The interaction of this compound at the electrode-electrolyte interface impacts the transport of charge carriers. Specifically, its presence can lead to improved hole and anion transport within the OECT system, which in turn enhances the device's transconductance and response times. fishersci.ca This highlights how the chemical nature of this compound directly affects the interfacial phenomena governing the electrochemical performance of these devices, influencing the efficiency of charge transfer and ionic movement across the electrode surface. Interfacial processes, including ion/electron transfer and molecular/ion adsorption/desorption, are fundamental to the functionality of electrochemical systems, and compounds like this compound can significantly alter these dynamics. citeab.com

Enhancement of Analytical Electrochemical Responses

Beyond its direct role in device architecture, this compound is widely recognized as an effective ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-EC). In this analytical setup, it is utilized to enhance the separation and subsequent electrochemical detection of various analytes, including small organic compounds, pharmaceutical products, and metabolites. fishersci.ptnih.gov

As an ion-pairing agent, this compound interacts with charged analytes in the mobile phase, forming neutral ion pairs. This interaction alters the partitioning behavior of the analytes between the stationary and mobile phases, thereby improving chromatographic resolution. For instance, studies on the separation of catecholamines, such as noradrenaline, adrenaline, and dopamine, have demonstrated that the addition of aliphatic sulfonates like hexanesulfonic acid sodium salt (HSA) is essential for achieving effective separation and resolution. lichrom.com

Research has indicated that increasing the concentration of hexanesulfonic acid sodium salt in the mobile phase leads to an increase in the retention factors (K values) of the components within a standard mixture of catecholamines. lichrom.com This effect is critical for optimizing chromatographic separation, which directly impacts the clarity and sensitivity of the electrochemical signal obtained for each analyte. By influencing the retention behavior, this compound indirectly enhances the analytical electrochemical response by ensuring well-resolved peaks, minimizing peak overlap, and allowing for more accurate quantification of electroactive species.

Effect of Sulfonate Concentration on Retention Factors in HPLC-EC

While specific numerical data for the effect of this compound concentration on retention factors across a range of analytes were not explicitly detailed in the provided sources, the general trend indicates that increasing concentrations of hexanesulfonic acid sodium salt (HSA) lead to an increase in the retention factors (K values) for catecholamines. This qualitative finding underscores its crucial role in optimizing chromatographic separation for enhanced electrochemical detection. lichrom.com

Applications in Advanced Materials and Engineering

Development of Functional Materials (e.g., Thermo-responsive Draw Solutes for Water Treatment)

Hexane-1-sulfonate, often in its sodium salt form, is instrumental in the synthesis of thermo-responsive draw solutes, which are critical components in advanced water treatment technologies such as Forward Osmosis (FO). FO is a membrane-based separation process that leverages an osmotic pressure gradient to draw water from a feed solution across a semi-permeable membrane into a draw solution, offering advantages like low fouling potential and reduced energy consumption compared to conventional methods. mdpi.comnih.gov

A key application involves its use in synthesizing poly(ionic liquids) that exhibit Lower Critical Solution Temperature (LCST) characteristics. For instance, poly(4-vinylbenzyltributylammonium hexanesulfonate) (P[VBTBA][HS]), a poly(ionic liquid), has been successfully synthesized via an anion exchange reaction between poly(4-vinylbenzyltributylammonium chloride) (P[VBTBA][Cl]) and sodium hexanesulfonate. nih.govresearchgate.net The LCST property of P[VBTBA][HS] is vital for the efficient recovery of the draw solute from the diluted draw solution after the FO process, as it allows for the separation of pure water and the draw solute by simple temperature manipulation. nih.govresearchgate.net At temperatures above its LCST, P[VBTBA][HS] precipitates out of the aqueous solution, enabling its facile separation and regeneration for reuse. nih.gov

Research has demonstrated the effectiveness of P[VBTBA][HS] as a draw solute. For example, a 20 wt% aqueous solution of P[VBTBA][HS] exhibited an LCST of approximately 17 °C. In an active layer facing the feed solution (AL-FS) system at 15 °C, this solution yielded a water flux of approximately 5.85 L m⁻² h⁻¹ and a reverse solute flux of 1.13 g m⁻² h⁻¹. nih.gov

Beyond polymeric ionic liquids, monomeric phosphonium-based ionic liquids incorporating hexanesulfonate have also been explored as thermo-responsive draw solutes. A series of tetrabutylphosphonium (B1682233) 1-alkanesulfonates ([P4444][CnS]), where 'n' represents the carbon atoms in the alkyl group, including tetrabutylphosphonium 1-hexanesulfonate ([P4444][C6S]), were prepared through an ion-exchange reaction. acs.org These compounds also exhibited LCST characteristics, crucial for energy-efficient draw solute recovery. For a 20 wt% aqueous solution, [P4444][C6S] showed an LCST of approximately 83 °C. acs.org

The following table summarizes key performance metrics for select hexanesulfonate-based thermo-responsive draw solutes:

| Draw Solute | Concentration (wt%) | LCST (°C) | Water Flux (LMH) | Reverse Solute Flux (gMH) | FO System Mode | Reference |

| Poly(4-vinylbenzyltributylammonium hexanesulfonate) (P[VBTBA][HS]) | 20 | ~17 | ~5.85 | 1.13 | AL-FS | nih.gov |

| Tetrabutylphospho-nium 1-hexanesulfonate ([P4444][C6S]) | 20 | ~83 | - | - | - | acs.org |

Note: LMH = Liters per square meter per hour; gMH = Grams per square meter per hour; AL-FS = Active Layer Facing Feed Solution.

Integration into Separation Membranes and Adsorbents

This compound, particularly in its sodium salt form, is widely utilized in separation science, primarily as an ion-pairing reagent in analytical techniques such as High-Performance Liquid Chromatography (HPLC). sigmaaldrich.commerckmillipore.comitwreagents.comfishersci.ptfujifilm.comavantorsciences.commz-at.de While not directly integrated as a structural component within the bulk of separation membranes, its application as an ion-pairing agent significantly enhances the separation capabilities of membrane-based or column-based chromatographic systems.

In Ion-Pair Chromatography (IPC), a variant of reverse-phase HPLC, counter-ions like hexanesulfonate are added to the mobile phase. fujifilm.com These counter-ions form ion pairs with ionic or ionizable components present in the sample, effectively neutralizing their charge or altering their polarity. fujifilm.comavantorsciences.com This modification allows for improved retention and separation of these analytes on a non-polar stationary phase, which would otherwise have poor retention or resolution. fujifilm.comavantorsciences.com The anionic sulfonate group of this compound interacts with positively charged analytes, facilitating their separation. avantorsciences.com

This technique is extensively employed for the analysis of a wide range of substances, including small organic compounds, pharmaceutical products, and their metabolites. avantorsciences.com Furthermore, it is used in high-performance capillary electrophoresis analysis of peptides. himedialabs.com The ability of this compound to act as an anionic surfactant and its low molecular weight contribute to its effectiveness in these applications. avantorsciences.com

It is important to distinguish the direct use of "this compound" as an ion-pairing reagent from the use of "hexane" as a solvent in membrane fabrication or treatment processes. While hexane (B92381) itself can be used to tailor the performance of polyamide nanofiltration membranes or in the separation of organic mixtures, this application pertains to the solvent 'hexane' and not the specific compound 'this compound'. acs.orgresearchgate.net this compound's primary role in separation technologies, as evidenced by research, is as an additive in mobile phases for chromatographic separations.

Spectroscopic Characterization of Hexane 1 Sulfonate Systems

Spectroscopic Analysis of Hexane-1-sulfonate Complexes and Aggregates

Spectroscopic techniques play a pivotal role in confirming the identity, purity, and structural features of this compound and its behavior in solution, including the formation of complexes and aggregates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), is a primary tool for the structural elucidation of this compound cdnsciencepub.comnih.govnih.govopen.ac.ukresearchgate.netresearchgate.net. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the confirmation of its alkyl chain and sulfonate group. For instance, studies involving sodium this compound often utilize ¹H NMR to determine binding constants, such as with α-cyclodextrin, by observing changes in chemical shifts of specific protons oup.com. While specific chemical shift values for all protons and carbons of this compound were not directly provided in the search results, the utility of NMR for such analyses is well-established, with spectra available in databases cdnsciencepub.comopen.ac.uk.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The sulfonate group (–SO₃⁻) exhibits strong and distinct absorption bands in the IR spectrum. For related sulfonate compounds, characteristic sulfonate S=O stretches are observed in the range of approximately 1170–1350 cm⁻¹ . The presence of the alkyl chain is indicated by C-H stretching vibrations typically appearing between 2800 and 3000 cm⁻¹ libretexts.org. IR spectroscopy is routinely used for identity confirmation and quality control of this compound, with product specifications often requiring the infrared spectrum to conform to a standard merckmillipore.comlabor.com.trthermofisher.commerckmillipore.combiosynth.comresearchgate.netfujifilm.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to assess the purity and monitor the concentration of this compound, particularly in applications like ion-pair chromatography where low UV absorption in the mobile phase is critical fujifilm.com. Sodium 1-hexanesulfonate solutions exhibit specific UV absorption characteristics. For a 0.005 M solution (1 cm cell in water), the UV transmittance values are typically high at various wavelengths, indicating minimal absorption in the UV range, which is beneficial for chromatographic detection merckmillipore.comlabor.com.tr.

The following table presents typical UV absorption data for sodium 1-hexanesulfonate:

| Wavelength (nm) | Absorbance (Amax) (0.005 M; 1 cm in H₂O) | Transmittance (%) (0.005 mol/L; 1 cm; Water) merckmillipore.comlabor.com.tr |

| 200 | - | ≥ 70 |

| 210 | 0.07 | - |

| 220 | 0.04 | ≥ 90 |

| 230 | 0.03 | - |

| 240 | ≤0.05 (for 0.25 M in water) thermofisher.com | - |

| 250 | - | ≥ 98 |

| 260 | 0.01 | - |

| 500 | 0.01 | - |

Analysis of Aggregates: As an amphiphilic compound, this compound, particularly its sodium salt, can act as a surfactant and form aggregates like micelles in aqueous solutions above a certain critical micelle concentration (CMC) . While direct spectroscopic data for this compound aggregates were not specifically detailed, general methods for studying surfactant aggregates include Mass Spectrometry (MS) and NMR spectroscopy researchgate.netacs.orgmdpi.com. Mass spectrometry can reveal the distribution of charged aggregates mdpi.com. NMR diffusion measurements can be used to characterize micelle formation and size, as well as the binding of counterions to micelles, by measuring diffusion coefficients researchgate.netresearchgate.net. These techniques provide insights into the structural and dynamic properties of the aggregates.

Spectroscopic Probing of Intermolecular Interactions involving this compound

This compound is widely employed as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), a role that inherently involves significant intermolecular interactions nih.govmerckmillipore.comlabor.com.trmerckmillipore.combiosynth.comfujifilm.comfujifilm.comchromatographyonline.commdpi.com.

Ion-Pair Chromatography (IPC): In IPC, this compound (typically as its sodium salt) is added to the mobile phase. Its nonpolar alkyl chain interacts with the nonpolar stationary phase, effectively immobilizing the sulfonate head group. This charged functional group then interacts electrostatically with oppositely charged analytes in the mobile phase, forming neutral ion-pairs mdpi.com. This complexation alters the analytes' hydrophobicity, thereby influencing their retention time and improving separation efficiency, especially for highly polar or ionic compounds that would otherwise be poorly retained in reversed-phase HPLC fujifilm.comfujifilm.comchromatographyonline.commdpi.com.

Spectroscopic methods can probe these intermolecular interactions:

NMR Chemical Shift Changes: Changes in the chemical shifts of the protons or carbons of this compound or the analyte upon complexation can provide direct evidence of intermolecular interactions and insights into the binding site and strength oup.com. For example, ¹H NMR has been used to determine binding constants between sodium this compound and α-cyclodextrin, indicating specific interactions oup.com.

UV-Vis Spectroscopy: While this compound itself has low UV absorption, changes in the UV-Vis spectrum of an analyte in the presence of the sulfonate could indicate the formation of an ion-pair or other complex.

Vibrational Spectroscopy (IR, Raman): Shifts in characteristic vibrational bands (e.g., S=O stretches of the sulfonate or functional groups of the analyte) could signify changes in bond environments due to intermolecular interactions. Studies on molecular bonding and interactions at organic/water interfaces using vibrational sum frequency spectroscopy (VSFS) have examined systems involving hexane (B92381), demonstrating the utility of such techniques for probing interfacial interactions relevant to the hydrophobic tail of this compound researchgate.net.

Advanced Spectroscopic Techniques: More sophisticated techniques like two-dimensional (2D) correlation spectroscopy can be applied to investigate complex intermolecular interactions, especially when multiple species and aggregates are present, by analyzing cross-peak patterns that reveal changes in peak positions and widths chromatographyonline.com. Electro-acoustic spectroscopy is also being developed to selectively drive and detect intermolecular interactions.

The ability of this compound to engage in these specific intermolecular interactions, particularly its ion-pairing capabilities, is fundamental to its widespread use in analytical chemistry.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of Hexane-1-sulfonate Behavior

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Density Functional Tight Binding (DFTB) molecular dynamics, are instrumental in exploring the dynamic behavior and structural properties of this compound and related alkyl sulfonates. These methods provide a microscopic view of how the compound interacts with its environment, including solvents and other ions.

For instance, molecular dynamics simulations have been utilized to investigate the behavior of sulfonate-based anions, such as potassium perfluorobutylsulfonate (PFBS), at interfaces like the n-hexane/water interface. These studies reveal that ionized sulfonate species can autonomously migrate to the oil/water interface, forming layered thin films where the sulfonic acid group is submerged in water and the fluorocarbon chain is oriented towards the oil phase, consistent with surfactant principles for reducing interfacial tension. nih.gov This behavior is supported by changes in the number density distribution of water molecules around the sulfonate anion. nih.gov

Furthermore, DFTB molecular dynamics simulations have been employed to study the structural dynamics and vibrational properties of ion pairs involving alkylsulfonate anions, specifically with quaternary ammonium (B1175870) surfactants like cetyltrimethylammonium (CTA+). digitellinc.com These simulations, conducted in explicit aqueous solutions, provide insights into stable ion-pairing interactions and detailed hydration environments around the surfactant and anions. digitellinc.com Vibrational spectra derived from these simulations can reveal characteristic frequencies, such as the symmetric and asymmetric SO₃ stretching modes, and how these are affected by hydration and ion pairing. digitellinc.com

Computational modeling generally allows for the simulation and study of complex systems using principles from mathematics, physics, and computer science, offering a means to understand chemical and physical behaviors at micro-, nano-, and atomic levels. kth.setqmp.org

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for analyzing the electronic structure, bonding, and reactivity of this compound and its derivatives. These analyses provide fundamental information about the compound's intrinsic properties.

DFT studies on sulfonate esters, which share the functional group with this compound, have focused on optimizing molecular structures, calculating electronic absorption bands using Time-Dependent DFT (TD-DFT), and predicting NMR chemical shifts (¹H and ¹³C). researchgate.netias.ac.in These computational results often show good agreement with experimental data, validating the theoretical models. researchgate.netias.ac.in Additionally, properties such as natural charges, dipole moments, and chemical reactivity can be computed, offering insights into the compound's behavior in various chemical processes. researchgate.net

For example, in studies of Michael acceptor reactivity, the inductive effects of sulfonate groups have been shown to significantly influence the electrophilicity and reactivity of vinyl sulfonates, making them highly reactive. rsc.org This highlights how quantum chemical analysis can elucidate the relationship between molecular structure and chemical reactivity. rsc.org

The electronic structures of alkane chains, such as those in hexane (B92381) isomers, have also been systematically studied using quantum mechanics, revealing insights into their core and valence electrons. worldscientific.com This foundational understanding of the hexane moiety contributes to a comprehensive quantum chemical picture of this compound.

Predictive Computational Approaches for Chromatographic Performance

This compound is widely recognized as a crucial ion-pairing reagent in reversed-phase High-Performance Liquid Chromatography (HPLC) for the analysis of ionic or ionizable components. fujifilm.comtcichemicals.comtcichemicals.com Computational approaches are increasingly used to predict and optimize its chromatographic performance.

The mechanism of retention in ion-pair chromatography (IPC) is complex and often explained by two main models: the ion-pair distribution process and the ion-exchange process. shimadzu.euthermofisher.comlib4ri.ch In the ion-pair distribution model, the analyte and the ion-pair reagent form a neutral "pair" which then partitions between the mobile and stationary phases. thermofisher.comlib4ri.ch Conversely, the dynamic ion-exchange model suggests that the hydrophobic portion of the ion-pair reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface where the analyte is retained. thermofisher.comlib4ri.ch For alkyl sulfonates, the ion-exchange process is often considered the main mechanism. shimadzu.eu

Computational tools and machine learning (ML) algorithms are being developed to predict chromatographic retention times (RT) and retention indices. tum.debiorxiv.orgnih.govnorman-network.com These predictive models often rely on quantitative structure-retention relationships (QSRR), which identify and calculate the relationship between a substance's molecular characteristics and its retention time. tum.debiorxiv.org By using molecular descriptors, multivariate prediction approaches like Partial Least Squares (PLS) have shown promise in predicting GC×GC retention times. diva-portal.org While direct studies on predicting this compound's performance as a reagent are less common, the principles of RT prediction for analytes and the understanding of ion-pairing mechanisms are directly applicable to optimizing methods using this compound. The retention effect of alkyl sulfonates in IPC is known to increase with the number of carbons in the alkyl chain and decrease with higher concentrations of organic solvent in the mobile phase. shimadzu.eu

Theoretical Descriptions of Ion-Pairing Phenomena

Theoretical descriptions of ion-pairing phenomena are crucial for understanding the behavior of this compound, particularly in its role as an ion-pairing reagent. These descriptions delve into the fundamental interactions that lead to the formation of ion pairs in solution and at interfaces.

As mentioned, two primary theoretical models describe ion pairing in chromatography: the ion-pair distribution model and the dynamic ion-exchange model. shimadzu.euthermofisher.comlib4ri.ch While the exact mechanism can be complex, involving adsorption, micelle formation, and complexation, the formation of an ion pair in the mobile phase is conceptually a key aspect. lib4ri.ch

Density Functional Theory (DFT) studies and Molecular Dynamics (MD) simulations have provided detailed insights into ion-pairing interactions. For example, studies on alkylsulfonates interacting with cations like CTA+ have examined vibrational characteristics and charge distributions to understand how these properties are influenced by ion pairing. digitellinc.com These computational frameworks aim to interpret spectroscopic features and support molecular-level models of ion pairing in various systems, including surfactant aggregates. digitellinc.com MD simulations can further reveal stable ion-pairing interactions and the surrounding hydration environments. digitellinc.com

The concentration of the ion-pair reagent also significantly affects retention behavior. Alkyl sulfonates, being surfactants, exhibit a unique relationship between concentration and retention. At relatively low concentrations, component retention increases linearly, but beyond a certain "fold over point," retention can decrease due to the formation of micelles, which creates a secondary hydrophobic phase within the mobile phase. shimadzu.eu This highlights the importance of theoretical models in predicting and explaining such complex concentration-dependent behaviors. Computational studies have also explored ion pairing in ionic liquids containing alkyl sulfonate anions, demonstrating how solvent selection can mitigate ion pairing and influence ion mobility. chemrxiv.orgresearchgate.net

Future Research Avenues and Emerging Trends

Innovations in Hexane-1-sulfonate Based Analytical Technologies

This compound, particularly in its sodium salt form, is a widely adopted ion-pair reagent in High-Performance Liquid Chromatography (HPLC) and ion chromatography (IC). dawnscientific.comfishersci.fivwr.comsielc.comfishersci.fifujifilm.commerckmillipore.comchromatographyonline.com Its application facilitates the separation and analysis of small organic compounds, pharmaceutical products, metabolites, peptides, and proteins. dawnscientific.comfishersci.fifishersci.fi

Future research aims to further enhance the capabilities of this compound based analytical methods. In HPLC, it is routinely used as a component of the mobile phase for diverse applications, including the simultaneous determination of water-soluble vitamins and preservatives, as well as the analysis of pharmaceutical compounds like Sitagliptin (B1680988) phosphate (B84403) monohydrate and Metformin (B114582) hydrochloride. Recent studies have also demonstrated its utility in quantifying vitamins such as Riboflavin and Thiamine in food products. Its effectiveness extends to the separation of various surfactant types, including hydrophobic, cationic, nonionic, and anionic species. sielc.com

Emerging trends in analytical technologies involving this compound include the development of advanced stationary phases for ion chromatography. The anticipated introduction of sub-2-µm particles and superficially porous materials is expected to significantly improve separation efficiency and reduce analysis times for ionic and ionizable compounds. nih.gov Furthermore, the availability of this compound solutions with minimized UV absorption at short wavelengths is crucial for modern HPLC methods that rely on sensitive UV detection, ensuring greater accuracy and lower detection limits. fujifilm.com

Exploration of New Catalytic Applications

The catalytic potential of this compound, specifically its monohydrate sodium salt, has been identified in several organic reactions. It serves as an efficient catalyst for the preparation of alpha-aminophosphonates. This involves the coupling of aldehydes or ketones with an amine and triethyl phosphate. fishersci.fisigmaaldrich.com This application highlights its role in facilitating multi-component reactions, which are valuable for synthesizing complex molecules in a single step.

Another documented catalytic application involves the synthesis of amidoalkyl naphthols. This compound monohydrate can catalyze the three-component reaction between β-naphthol, various aldehydes, and urea (B33335). sigmaaldrich.com These catalytic activities suggest a broader potential for this compound as an acid catalyst in organic synthesis. The general field of sulfonated materials as catalysts is a growing area, with efforts focused on developing eco-friendly, reusable, and stable acid catalysts, often by heterogenizing sulfonic acid groups on solid supports to enhance efficiency and reduce toxicity. nih.govbeilstein-journals.org While this compound itself is a soluble salt, future research might explore its incorporation into heterogeneous catalytic systems or its use in novel reaction environments to expand its synthetic utility.

Integration in Advanced Separation Technologies

This compound is fundamentally integrated into advanced separation technologies through its primary role as an ion-pair reagent in chromatography. Ion-pair chromatography (IPC), which utilizes this compound as a key mobile phase additive, is a powerful technique for separating ionic and ionizable compounds that are otherwise difficult to resolve by conventional reversed-phase HPLC. dawnscientific.comvwr.comsielc.comfujifilm.com

In IPC, the nonpolar tail of the this compound ion-pair reagent interacts with the nonpolar stationary phase (e.g., C8 or C18 columns), while its charged sulfonate group extends into the mobile phase. chromatographyonline.com This creates a dynamic pseudo-stationary phase that can attract and retain oppositely charged analytes, enabling their chromatographic separation. chromatographyonline.com This mechanism is particularly effective for separating complex mixtures of charged species in various matrices.

Future research in this area will likely focus on optimizing the selectivity and efficiency of IPC methods by fine-tuning this compound concentrations, exploring different mobile phase compositions (e.g., alternative organic solvents like methanol (B129727), where this compound is sufficiently soluble chromatographyonline.com), and developing new column chemistries specifically designed to complement ion-pairing interactions. The continuous demand for high-resolution separation of polar and ionic compounds in pharmaceuticals, environmental monitoring, and life sciences ensures that this compound will remain a critical component in the advancement of chromatographic separation technologies.

Investigation of Self-Assembly and Supramolecular Architectures

This compound, as an anionic surfactant, possesses both a hydrophobic hexane (B92381) chain and a hydrophilic sulfonate head group. This amphiphilic nature typically suggests a propensity for self-assembly in solution. However, it is important to note that due to its relatively low molecular weight, Sodium this compound is reported not to form micelles in solution and therefore lacks a critical micelle concentration (CMC) value. fishersci.fi This distinguishes it from longer-chain alkyl sulfonates that readily form micellar structures.

Despite its non-micelle-forming characteristic, this compound's ionic and amphiphilic properties still open avenues for investigating its role in other forms of self-assembly and supramolecular architectures. Future research could explore its potential as a building block or an additive that influences the self-assembly of other molecules. For instance, in systems where other components (e.g., longer-chain surfactants, polymers, or ionic liquids) are present, this compound could act as a co-surfactant, an ion-pairing agent, or a charge-balancing counterion, thereby modulating the formation, stability, or morphology of complex supramolecular structures such as vesicles, liquid crystals, or ordered aggregates. researchgate.netmdpi.comacs.org

The study of ionic compounds in self-assembly systems, including ionic liquids, has shown that hydrophobic and π-π interactions can lead to the formation of one-dimensional stacks and other ordered architectures. acs.org Given this compound's ionic nature, its interaction with various host molecules or its incorporation into multi-component systems could lead to novel supramolecular assemblies. Investigating its influence on interfacial phenomena and its potential to stabilize or destabilize specific self-assembled structures, even without forming micelles itself, represents a promising direction for future research in materials science and supramolecular chemistry.

Q & A

Basic: What are the key physicochemical properties of Hexane-1-sulfonate critical for experimental reproducibility in chromatography?

Answer:

this compound's molecular weight (188.22 g/mol), purity (≥98%), and solubility in aqueous/organic phases are foundational for chromatographic applications. Its ionic strength and hydrophobic interactions influence retention times and peak resolution in ion-pair chromatography. Researchers must verify these properties using techniques like mass spectrometry (for molecular weight validation) and Karl Fischer titration (for water content analysis) to ensure batch-to-batch consistency . Calibration curves using certified reference materials can mitigate variability in experimental outcomes.

Basic: How should researchers design initial experiments to assess this compound's stability under varying pH conditions?

Answer:

A systematic approach involves:

Preparing buffered solutions across a pH range (e.g., 2–10).

Incubating this compound at controlled temperatures.

Quantifying degradation via HPLC-UV at regular intervals.